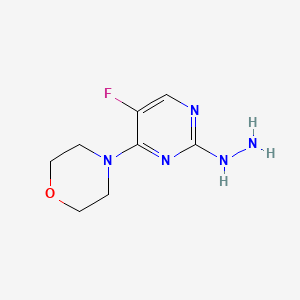

4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine

Descripción

Chemical Identity:

4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine is a pyrimidine derivative with a morpholine ring and a hydrazinyl substituent. Its molecular formula is C₈H₁₂FN₅O, molecular weight 213.22 g/mol, and CAS number 118121-89-4 . The compound is characterized by:

- A fluorine atom at the pyrimidine 5-position.

- A hydrazinyl group (-NH-NH₂) at the pyrimidine 2-position.

- A morpholine ring linked to the pyrimidine 4-position.

The compound is commercially available at 95% purity .

Propiedades

IUPAC Name |

(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FN5O/c9-6-5-11-8(13-10)12-7(6)14-1-3-15-4-2-14/h5H,1-4,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQPHPDSFPNIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350311 | |

| Record name | 4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118121-89-4 | |

| Record name | 4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Análisis De Reacciones Químicas

WAY-299582 se somete a varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

WAY-299582 tiene varias aplicaciones en investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.

Biología: Se utiliza en el estudio de las vías y mecanismos biológicos.

Industria: Se utiliza en la producción de diversos productos y materiales químicos.

Mecanismo De Acción

El mecanismo de acción de WAY-299582 implica su interacción con dianas moleculares y vías específicas. Ejerce sus efectos uniéndose a ciertos receptores o enzimas, modulando así su actividad. Las dianas y vías moleculares exactas involucradas aún están bajo investigación, pero se sabe que influye en varios procesos bioquímicos.

Comparación Con Compuestos Similares

Substitution Patterns and Structural Analogues

The compound’s key structural features are compared below with related pyrimidine-morpholine derivatives:

Physicochemical Properties

- The hydrazinyl group may reduce crystallinity compared to halogenated analogues.

Métodos De Preparación

La síntesis de WAY-299582 involucra varios pasos, incluyendo el uso de reactivos específicos y condiciones de reacción. Las rutas sintéticas detalladas y los métodos de producción industrial no están disponibles fácilmente en el dominio público. Generalmente, la preparación de tales compuestos implica el control preciso de las condiciones de reacción, incluyendo la temperatura, la presión y el uso de catalizadores para asegurar un alto rendimiento y pureza.

Actividad Biológica

4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. Its structure features a pyrimidine ring substituted with a hydrazine moiety and a morpholine group, suggesting diverse interactions with biological targets.

The molecular formula of this compound is . The presence of the fluorine atom, hydrazine, and morpholine suggests potential for significant biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, hydrazinylpyrimidines have been linked to inhibition of tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study:

In a study examining similar hydrazine derivatives, compounds were tested against several cancer cell lines, including breast and lung cancer. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent activity against these cancer types .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.0 | Induction of apoptosis |

| This compound | A549 (lung cancer) | 3.5 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research has shown that hydrazine derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

In vitro studies demonstrated that this compound had significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The hydrazine group may facilitate the formation of reactive intermediates that can bind to nucleophilic sites on proteins or nucleic acids, leading to disruption of cellular functions.

Proposed Mechanisms:

- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest: Inhibition of cyclins or cyclin-dependent kinases.

- Antibacterial Action: Disruption of bacterial cell wall synthesis or function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.